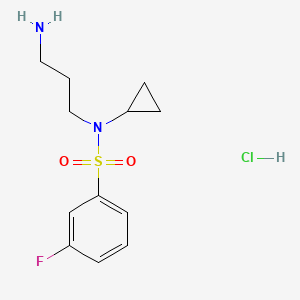

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride (FSAH) is a synthetic compound that has been used in a variety of scientific and medical research applications. FSAH is a sulfonamide derivative of 3-fluorobenzene and contains an aminopropyl group, a cyclopropyl group, and a hydrochloride moiety. It is a white crystalline solid that is soluble in water and has a molecular weight of 442.9 g/mol. FSAH is often used as a building block for more complex molecules and can be used to synthesize a variety of compounds.

Applications De Recherche Scientifique

Antitumor Applications

Sulfonamide derivatives have been explored for their potential as antitumor agents. A study by Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, demonstrating significant antitumor activity with low toxicity in mice (Huang, Lin, & Huang, 2001). Another research by Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives, showing pro-apoptotic effects in cancer cells through p38/ERK phosphorylation activation (Cumaoğlu et al., 2015).

Pharmacodynamics of Hypoglycemic Arylsulfonamides

Loubatières (1959) conducted a comprehensive study on the general pharmacodynamics of hypoglycemic arylsulfonamides, providing essential insights into their mechanism of action and potential therapeutic uses (Loubatières, 1959).

Sulfonamide Drugs and Tubulin Interactions

Banerjee et al. (2005) explored the interaction of sulfonamide drugs with tubulin, a protein critical in cell division. They discovered that these drugs bind to the colchicine site of tubulin, influencing its polymerization and exhibiting potential as antimitotic agents (Banerjee et al., 2005).

Inhibitors of L-Asparagine Biosynthesis

Research by Brynes, Burckart, and Mokotoff (1978) focused on the synthesis of N-substituted sulfonamides and sulfonylhydrazides as potential inhibitors of L-asparagine synthetase, a key enzyme in some cancers. Their study showed competitive inhibition with L-aspartic acid, suggesting potential applications in cancer therapy (Brynes, Burckart, & Mokotoff, 1978).

Synthesis of Heterocyclic Compounds with Sulfonamide Moiety

A study by Mohsein, Majeed, and Al-Ameerhelal (2019) elaborated on synthesizing heterocyclic compounds containing a sulfonamide moiety. These compounds have potential applications in various fields, including medicinal chemistry (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Inhibition of Tumor-Associated Isozyme

Ilies et al. (2003) investigated the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. Their findings indicate potent inhibition, suggesting potential applications in developing antitumor agents (Ilies et al., 2003).

Propriétés

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11;/h1,3-4,9,11H,2,5-8,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJOEZMPFXOOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)